
Dimethyl (1,1-Dichloroethyl)boronate
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Overview
Description
Dimethyl (1,1-Dichloroethyl)boronate is a useful research compound. Its molecular formula is C4H9BCl2O2 and its molecular weight is 170.83 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Dimethyl (1,1-Dichloroethyl)boronate is primarily used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Borylation Reactions : It serves as a borylating agent in the functionalization of organic substrates. The dichloroethyl group enhances its reactivity, allowing for the introduction of boron into complex organic molecules .
- Synthesis of Boronic Esters : This compound can be utilized to synthesize boronic esters, which are crucial intermediates in the preparation of pharmaceuticals and agrochemicals. The ability to form stable boronic esters makes it valuable in carbohydrate chemistry and other synthetic pathways .
Medicinal Chemistry
Recent advancements have highlighted the potential of this compound in drug discovery and development:
- Anticancer Activity : Boron-containing compounds have shown promise in targeting specific cancer pathways. For instance, studies have indicated that derivatives of boronic acids can inhibit enzymes involved in nucleotide metabolism, which is critical for cancer cell proliferation .
- Bioactive Compound Development : The compound has been explored for its ability to modify bioactive molecules, enhancing their therapeutic efficacy. For example, researchers have investigated its role in synthesizing boronates that exhibit improved solubility and stability compared to their parent compounds .
Case Studies
Several case studies illustrate the practical applications of this compound:
Properties
CAS No. |
101772-81-0 |
---|---|
Molecular Formula |
C4H9BCl2O2 |
Molecular Weight |
170.83 g/mol |
IUPAC Name |
1,1-dichloroethyl(dimethoxy)borane |
InChI |
InChI=1S/C4H9BCl2O2/c1-4(6,7)5(8-2)9-3/h1-3H3 |
InChI Key |
UWBXMTMYEHACCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)(Cl)Cl)(OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.